2-Methoxy-6-methylbenzoic acid
Overview
Description
2-Methoxy-6-methylbenzoic acid is a unique chemical compound with the empirical formula C9H10O3 . It is typically available in solid form .
Synthesis Analysis
A synthesis process of 2-Methoxy-6-methylbenzoic acid has been disclosed in a patent . The process involves several steps including reduction hydrogenation reaction, diazotization, hydrolysis and esterification one-pot reaction, methylation reaction, and hydrolysis reaction .Molecular Structure Analysis
The molecular structure of 2-Methoxy-6-methylbenzoic acid can be represented by the SMILES string O=C(O)C1=C©C=CC=C1OC . The InChI representation is 1S/C9H10O3/c1-6-4-3-5-7(12-2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis
2-Methoxy-6-methylbenzoic acid is a solid at room temperature . It has a molecular weight of 240.05 .Scientific Research Applications
2-Methoxy-6-methylbenzoic Acid
2-Methoxy-6-methylbenzoic acid is a chemical compound with the molecular formula C9H10O3 . It is a white to orange to green powder or crystal .
General Uses
While specific applications of 2-Methoxy-6-methylbenzoic acid in scientific research are not readily available, benzoic acid derivatives like this one are generally used in organic synthesis. They can be used in the synthesis of various organic compounds, including pharmaceuticals and dyes .
Safety Information
This compound is classified as an Acute Tox. 4 Oral, which means it is harmful if swallowed . It can cause skin irritation and serious eye damage . Therefore, it’s important to handle it with care, using protective gloves, eye protection, and face protection .
Synthesis of Pesticide Bactericide Metrafenone
2-Methoxy-6-methylbenzoic acid is a key synthetic intermediate of the pesticide bactericide metrafenone .
Organic Synthesis
Benzoic acid derivatives like 2-Methoxy-6-methylbenzoic acid are generally used in organic synthesis. They can be used in the synthesis of various organic compounds, including pharmaceuticals and dyes .
Synthesis of 2-Methoxy-6-methylbenzoic Acid
A synthesis process of 2-Methoxy-6-methylbenzoic acid involves the reaction of 2-methoxy-6-methylphenol with potassium permanganate in the presence of sulfuric acid, followed by acidification and extraction with ether .
Reactions at the Benzylic Position
Reactions that occur at the benzylic position are very important for synthesis problems. For instance, free radical bromination of alkyl benzenes can occur at the benzylic position .
Safety And Hazards
2-Methoxy-6-methylbenzoic acid is classified as Acute Tox. 4 Oral according to the GHS07 classification . The hazard statement is H302, indicating that it is harmful if swallowed .
Relevant Papers The patent CN113072441A provides a detailed synthesis process of 2-Methoxy-6-methylbenzoic acid . The document also mentions that 2-methoxy-6-methyl benzoic acid is a key synthetic intermediate of pesticide bactericide metrafenone .
properties
IUPAC Name |
2-methoxy-6-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-4-3-5-7(12-2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICCJGFEXKNBLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297798 | |
Record name | 2-Methoxy-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20297798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-methylbenzoic acid | |
CAS RN |
6161-65-5 | |
Record name | 2-Methoxy-6-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6161-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-6-methylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006161655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6161-65-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118167 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methoxy-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20297798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-6-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.734 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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